Ser-Pro-Thr-Ser-Pro-Ser-Tyr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

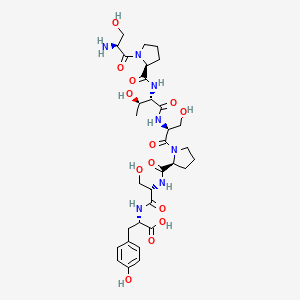

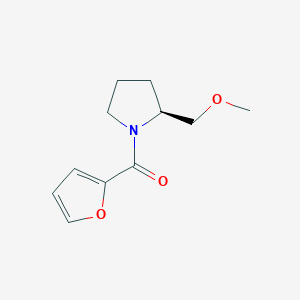

The compound Ser-Pro-Thr-Ser-Pro-Ser-Tyr is a heptapeptide sequence found in the C-terminal domain (CTD) of the largest subunit of RNA polymerase II. This sequence is highly conserved across eukaryotic organisms and plays a crucial role in the regulation of transcription and RNA processing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ser-Pro-Thr-Ser-Pro-Ser-Tyr can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. Common protecting groups used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains .

Industrial Production Methods

Industrial production of peptides like this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. These machines use SPPS techniques with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ser-Pro-Thr-Ser-Pro-Ser-Tyr undergoes various chemical reactions, including phosphorylation, glycosylation, and oxidation. Phosphorylation is a common post-translational modification where phosphate groups are added to the serine, threonine, and tyrosine residues .

Common Reagents and Conditions

Phosphorylation: Kinases and ATP are used to add phosphate groups to the serine, threonine, and tyrosine residues.

Glycosylation: Enzymes like glycosyltransferases add sugar moieties to the serine and threonine residues.

Oxidation: Reactive oxygen species (ROS) can oxidize the amino acid residues, leading to structural changes

Major Products Formed

Phosphorylated Peptides: Phosphorylation results in the formation of phospho-serine, phospho-threonine, and phospho-tyrosine.

Glycosylated Peptides: Glycosylation leads to the formation of glycopeptides with attached sugar moieties

Scientific Research Applications

Chemistry

In chemistry, Ser-Pro-Thr-Ser-Pro-Ser-Tyr is used as a model peptide to study phosphorylation and other post-translational modifications. It helps in understanding the kinetics and mechanisms of these reactions .

Biology

In biology, this heptapeptide sequence is crucial for studying the regulation of transcription and RNA processing. It serves as a binding site for various transcription factors and RNA processing enzymes .

Medicine

In medicine, this compound is studied for its role in diseases related to transcriptional dysregulation, such as cancer and neurodegenerative disorders. It is also a target for drug development aimed at modulating transcriptional activity .

Industry

In the pharmaceutical industry, this peptide is used in the development of peptide-based drugs and as a tool for screening kinase inhibitors .

Mechanism of Action

The mechanism of action of Ser-Pro-Thr-Ser-Pro-Ser-Tyr involves its role in the regulation of transcription by RNA polymerase II. The phosphorylation of serine, threonine, and tyrosine residues in this sequence modulates the interaction of RNA polymerase II with various transcription factors and RNA processing enzymes. This regulation is crucial for the initiation, elongation, and termination phases of transcription .

Comparison with Similar Compounds

Similar Compounds

Tyr-Ser-Pro-Thr-Ser-Pro-Ser: Another heptapeptide sequence found in the CTD of RNA polymerase II.

Ser-Thr-Pro-Ser-Pro-Ser-Tyr: A variant of the heptapeptide sequence with a different arrangement of amino acids

Uniqueness

Ser-Pro-Thr-Ser-Pro-Ser-Tyr is unique due to its specific arrangement of amino acids, which is highly conserved and essential for the proper functioning of RNA polymerase II. This sequence is critical for the regulation of transcription and RNA processing, making it a valuable target for scientific research and drug development .

Properties

CAS No. |

154361-25-8 |

|---|---|

Molecular Formula |

C32H47N7O13 |

Molecular Weight |

737.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C32H47N7O13/c1-16(43)25(37-28(47)24-5-2-10-38(24)30(49)19(33)13-40)29(48)36-22(15-42)31(50)39-11-3-4-23(39)27(46)35-21(14-41)26(45)34-20(32(51)52)12-17-6-8-18(44)9-7-17/h6-9,16,19-25,40-44H,2-5,10-15,33H2,1H3,(H,34,45)(H,35,46)(H,36,48)(H,37,47)(H,51,52)/t16-,19+,20+,21+,22+,23+,24+,25+/m1/s1 |

InChI Key |

GXKCGCUYSLSPCI-NNTVNFAASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)

![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)

![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)